molecular formula C19H16O2 B15064271 3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid CAS No. 86802-66-6

3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid

Cat. No.: B15064271
CAS No.: 86802-66-6
M. Wt: 276.3 g/mol
InChI Key: LWRXTEZURSWBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid is an organic compound with the molecular formula C19H16O2 and a molecular weight of 276.33 g/mol [ ]. This naphthalene-derived benzoic acid derivative serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. The compound features a methyl-substituted benzoic acid core linked to a naphthalene ring system via a methylene bridge, a structural motif often explored in the development of novel chemical entities [ ]. This chemical is provided as a high-purity solid for research applications. It is primarily utilized in medicinal chemistry for the synthesis and structure-activity relationship (SAR) study of more complex molecules. Researchers also employ it as a key building block in the development of potential pharmacologically active compounds, leveraging its aromatic structure to probe protein-ligand interactions [ ]. Handling Note: As a laboratory chemical, standard safe handling procedures should be followed. Use appropriate personal protective equipment. Intended Use: This product is categorized as "For Research Use Only" (RUO). It is strictly intended for laboratory research purposes and is not to be used as a drug, agricultural chemical, or for any other human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86802-66-6

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

3-methyl-2-(naphthalen-1-ylmethyl)benzoic acid

InChI

InChI=1S/C19H16O2/c1-13-6-4-11-17(19(20)21)18(13)12-15-9-5-8-14-7-2-3-10-16(14)15/h2-11H,12H2,1H3,(H,20,21)

InChI Key

LWRXTEZURSWBQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of naphthalene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This forms the naphthalen-1-ylmethyl intermediate.

    Grignard Reaction: The naphthalen-1-ylmethyl intermediate is then reacted with a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group.

    Carboxylation: The final step involves the carboxylation of the resulting compound using carbon dioxide (CO₂) under high pressure and temperature to form the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH₄) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituents (Position) Functional Groups Molecular Formula
3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid 3-CH₃, 2-(naphthalen-1-yl-CH₂) Benzoic acid, naphthylmethyl C₁₉H₁₆O₂
3-Methyl-2-(4-methylphenoxy)benzoic acid 3-CH₃, 2-(4-CH₃-C₆H₄-O) Benzoic acid, phenoxy C₁₅H₁₄O₃
4-Amino-3-(naphthalen-2-ylmethoxy)benzoic acid 4-NH₂, 3-(naphthalen-2-yl-CH₂O) Benzoic acid, naphthylmethoxy, amino C₁₉H₁₅NO₃
4-(Naphthalen-1-yl)benzoic acid 4-(naphthalen-1-yl) Benzoic acid, naphthyl C₁₇H₁₂O₂

Key Observations :

  • Naphthalene vs.
  • Substituent Position : The 2-position substitution in the target compound contrasts with 4-position naphthyl groups in analogs like 4-(naphthalen-1-yl)benzoic acid, which may alter electronic effects (e.g., acidity) and steric hindrance .

Comparison :

  • Ester Hydrolysis: The 84% yield for 4-amino-3-(naphthalen-2-ylmethoxy)benzoic acid suggests efficient deprotection under mild conditions .
  • Coupling Reactions : Ullmann and Suzuki-Miyaura methods are common for aryl-aryl bonds but may require optimization for sterically hindered substrates like naphthalen-1-ylmethyl derivatives.

Physicochemical Properties and Solid-State Behavior

Table 3: Crystallographic Data for 3-Methyl-2-(4-methylphenoxy)benzoic Acid
Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.95081 Å, b = 6.54110 Å, c = 21.9729 Å, β = 91.2391°
Hydrogen Bonding O–H···O dimer (2.65 Å)
π-Interactions C–H···π (3.42 Å)

Insights :

  • The phenoxy derivative forms inversion dimers via O–H···O hydrogen bonds, a common motif in carboxylic acids.

Biological Activity

3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid, an organic compound with the molecular formula C18_{18}H16_{16}O2_2 and a CAS number of 86802-66-6, has garnered attention for its potential biological activities due to its unique structure, which integrates both benzoic acid and naphthalene moieties. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a methyl group and a naphthylmethyl group. It has a relatively high molecular weight of approximately 276.33 g/mol and demonstrates lipophilicity with a logP value of 4.44, indicating significant hydrophobic characteristics that may influence its biological interactions.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory responses and cancer pathways. Such interactions could modulate signaling cascades critical for cell growth and survival. Techniques such as molecular docking and enzyme assays are anticipated to provide deeper insights into these interactions and their implications for therapeutic applications.

2. Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of the naphthalene ring may enhance the electron-donating ability of the compound, potentially contributing to its capacity to scavenge free radicals. This property is vital in mitigating oxidative stress-related damage within biological systems.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
2-Hydroxy-5-[(naphthalen-1-yl)methyl]benzoic acidC18_{18}H16_{16}O3_3Contains a hydroxyl group; potential for different biological activity
Benzoic acidC7_7H6_6OSimpler structure; lacks additional aromatic functionality
NaphthaleneC10_{10}H8_8Purely aromatic; lacks functional groups for biological activity
4-Methylbenzoic AcidC8_8H10_10OSimilar methyl substitution; simpler compared to 3-Methyl compound

The structural uniqueness of this compound enhances its chemical reactivity and potential biological properties compared to simpler compounds or those lacking specific functional groups.

Case Study: Enzyme Interaction

A study conducted on enzyme assays indicated that derivatives of benzoic acid could inhibit certain enzymes involved in inflammatory pathways. Although direct studies on this compound are pending, the structural similarities suggest it may exhibit comparable inhibitory effects.

Research Findings: Cytotoxicity Assays

In preliminary cytotoxicity assays using brine shrimp lethality tests, compounds similar to this compound demonstrated varying degrees of cytotoxicity, indicating potential applications in cancer therapeutics . Further testing is required to establish specific IC50 values for this compound.

Q & A

Basic: What are the optimal synthetic routes for 3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid?

Methodological Answer:
The compound can be synthesized via Friedel-Crafts alkylation or multi-step coupling reactions. A two-step approach involves:

Step 1: Reacting 3-methylbenzoic acid derivatives with naphthalen-1-ylmethyl halides in the presence of Lewis acids (e.g., AlCl₃) to form the alkylated intermediate.

Step 2: Hydrolysis or deprotection of the ester/acid group under acidic/basic conditions (e.g., HCl/NaOH).
For structurally similar analogs, copper-promoted intramolecular oxidative dehydrogenation has been employed to achieve cyclization, with yields optimized using Cu(OTf)₂/CuCl₂·2H₂O in DMAc at 150°C .

Advanced: How can crystallographic data discrepancies in X-ray structures of this compound be resolved?

Methodological Answer:
Discrepancies in X-ray data (e.g., thermal motion, occupancy, or twinning) require:

Refinement Tools: Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution or twinned data .

Validation: Cross-validate with WinGX/ORTEP for anisotropic displacement ellipsoid visualization and geometry analysis .

Data Correction: Apply TWIN/BASF commands in SHELX to model twinning and adjust scale factors. For ambiguous electron density, iterative Fourier recycling (SHELXE) improves phase resolution .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and aromatic C-H bending .
  • UV-Vis: Detect π→π* transitions in the naphthalene moiety (λ ~250–300 nm) .
  • NMR: Use ¹H/¹³C NMR to resolve methyl (δ ~2.3 ppm), naphthalene protons (δ ~7.2–8.3 ppm), and benzoic acid protons (δ ~12–13 ppm for COOH).
  • X-ray Crystallography: SHELX programs resolve molecular packing and confirm stereochemistry .

Advanced: How to address contradictions in mass spectrometry (MS) and elemental analysis data?

Methodological Answer:

Purity Assessment: Use solid-phase extraction (SPE) with HLB cartridges (pre-conditioned with methanol) to remove impurities affecting MS signals .

High-Resolution MS (HRMS): Confirm molecular formula (e.g., C₁₉H₁₆O₂) with <5 ppm error.

Elemental Analysis Cross-Check: Compare experimental C/H/N ratios with theoretical values. Discrepancies >0.3% suggest incomplete combustion or hygroscopic samples; use microanalyzers with flash combustion protocols .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Liquid-Liquid Extraction: Separate acidic fractions using NaOH (pH >10) to deprotonate the carboxylic acid.
  • Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc).
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility data (mp ~139–140°C for analogs) .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Molecular Docking: Use SHELXPRO or AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory studies) .

Reaction Mechanism Validation: Compare computed activation energies (e.g., for Cu-catalyzed cyclization) with experimental yields .

Basic: What are the stability considerations for handling this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at −20°C to prevent naphthalene ring photodegradation.
  • Moisture Control: Use desiccants (e.g., silica gel) during storage; carboxylic acids are prone to hygroscopicity.
  • Acidic Stability: Avoid prolonged exposure to strong acids (pH <2) to prevent decarboxylation .

Advanced: How to design analogs with enhanced bioactivity based on this scaffold?

Methodological Answer:

Structure-Activity Relationship (SAR): Modify substituents at the 2- and 3-positions (e.g., electron-withdrawing groups for increased acidity).

Synthetic Routes: Adapt protocols from analogs like 4-(naphthalen-1-yl)benzoic acid, using Suzuki-Miyaura coupling for aryl-aryl bonds .

Biological Screening: Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) using standardized cell lines .

Basic: How to validate the compound’s identity in a mixed matrix (e.g., biological samples)?

Methodological Answer:

  • LC-MS/MS: Use reverse-phase C18 columns with a methanol/water gradient (0.1% formic acid) for separation. Monitor transitions (e.g., m/z 277→159 for fragmentation).
  • Internal Standards: Spike with deuterated analogs (e.g., 4-chloro-3-methylphenol-d₂) to correct matrix effects .

Advanced: What strategies resolve low yields in large-scale synthesis?

Methodological Answer:

Catalyst Optimization: Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve Friedel-Crafts efficiency.

Solvent Engineering: Replace DMAc with greener solvents (e.g., PEG-400) while maintaining reaction temperature (150°C) .

Process Monitoring: Use in-situ FTIR to track intermediate formation and adjust reaction times dynamically.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.